molecular formula C24H24N2O7 B11153188 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11153188
M. Wt: 452.5 g/mol
InChI Key: BAOJBTRCRJYECL-UHFFFAOYSA-N
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Description

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with benzyl, dimethyl, and glycine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with glycylglycine under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. The benzyl and dimethyl groups may enhance its binding affinity and specificity, while the glycylglycine moiety could influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the glycylglycine moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C24H24N2O7/c1-14-17-8-9-19(32-13-21(28)25-11-20(27)26-12-22(29)30)15(2)23(17)33-24(31)18(14)10-16-6-4-3-5-7-16/h3-9H,10-13H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

BAOJBTRCRJYECL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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